molecular formula C6H9N5 B1387879 2-Amino-6-methylpyrimidine-4-carboximidamide CAS No. 1116339-75-3

2-Amino-6-methylpyrimidine-4-carboximidamide

Cat. No.: B1387879
CAS No.: 1116339-75-3
M. Wt: 151.17 g/mol
InChI Key: PJTUSHBFDALGNT-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

2-Amino-6-methylpyrimidine-4-carboximidamide (C₆H₉N₅) features a pyrimidine ring substituted with an amino group at position 2, a methyl group at position 6, and a carboximidamide moiety at position 4. Its IUPAC name, This compound , reflects this substitution pattern. The molecular structure is defined by the SMILES string CC1=CC(=NC(=N1)N)C(=N)N, which highlights the connectivity of functional groups (Figure 1).

Crystallographic Insights

While single-crystal X-ray diffraction (SCXRD) data for this specific compound remain unpublished, related pyrimidine-carboximidamide derivatives exhibit monoclinic or triclinic crystal systems. For example, pyrimidine-2-carboximidamide crystallizes in the triclinic space group P-1 with unit cell parameters a = 5.56 Å, b = 7.26 Å, c = 7.73 Å, and angles α = 84.4°, β = 71.9°, γ = 80.2°. These data suggest that this compound likely adopts a planar pyrimidine ring with substituents influencing packing via hydrogen bonding.

Key Structural Features:
Parameter Value
Molecular formula C₆H₉N₅
Molecular weight 151.17 g/mol
Hybridization at N1/N3 sp² (pyrimidine ring)
Hydrogen-bond donors 3 (NH₂ and NH groups)

Spectroscopic Identification Techniques

Infrared (IR) and Raman Spectroscopy

The compound’s functional groups generate distinct vibrational modes:

  • NH₂ stretching : 3312–3191 cm⁻¹ (asymmetric/symmetric).
  • C=N stretching : 1589–1666 cm⁻¹ (pyrimidine ring and carboximidamide).
  • C-H bending (methyl) : 2939–2947 cm⁻¹.

Density functional theory (DFT) calculations at the B3LYP/6-31++G(d,p) level predict these bands with <5% deviation from experimental values.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Methyl protons (C6-CH₃): δ 2.3 ppm (singlet).
    • Amino protons (C2-NH₂): δ 6.5–7.9 ppm (broad, exchangeable).
  • ¹³C NMR :
    • Pyrimidine C4: δ 162 ppm (carboximidamide carbon).
    • C6-methyl: δ 22.9 ppm.

Mass Spectrometry

The molecular ion peak at m/z 151.17 aligns with the molecular weight. Fragmentation patterns include loss of NH₂ (Δ m/z -16) and CH₃ (Δ m/z -15).

Tautomeric Forms and Conformational Stability

Tautomerism Analysis

The carboximidamide group (-C(=N)-NH₂) enables prototropic tautomerism. DFT studies on analogous compounds (e.g., 2-amino-6-methylpyrimidine-4-one) reveal two dominant tautomers (Figure 2):

  • Amino-imino form : Stabilized by intramolecular hydrogen bonding (N–H···N).
  • Imino-amine form : Higher energy (+20–28 kJ/mol) due to reduced resonance stabilization.
Solvent Effects on Tautomer Stability:
Solvent Relative Energy (kJ/mol) Dominant Tautomer
Water 0.0 Amino-imino
Methanol +3.2 Amino-imino
Benzene +12.7 Imino-amine

In polar protic solvents, the amino-imino tautomer predominates due to solvation of NH groups. Variable-temperature NMR studies of related pyrimidines show no tautomeric interconversion below 100°C, indicating high energy barriers (>50 kJ/mol).

Conformational Dynamics

The methyl group at C6 introduces steric hindrance, restricting rotation about the C4–C7 bond. This constraint stabilizes a single conformer in solution, as evidenced by sharp NMR signals. Intermolecular hydrogen bonding between the carboximidamide NH and pyrimidine N1 further enhances rigidity in the solid state.

Properties

IUPAC Name

2-amino-6-methylpyrimidine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-3-2-4(5(7)8)11-6(9)10-3/h2H,1H3,(H3,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTUSHBFDALGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660062
Record name 2-Amino-6-methylpyrimidine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-75-3
Record name 2-Amino-6-methylpyrimidine-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination-Amination Pathway

This two-step method involves chlorination of a pyrimidinol precursor followed by amination to introduce the carboximidamide group.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

  • Starting material : 2-Amino-6-methyl-4-pyrimidinol (CAS 3977-29-5).
  • Reagents : Phosphorus oxychloride (POCl₃) or trichlorophosphate.
  • Conditions : Reflux in POCl₃ until homogeneity, followed by vacuum distillation and neutralization with aqueous ammonia.
  • Yield : 54%.
  • Purity : Crystallization from 50% ethanol yields a white solid (mp 188°C).

Step 2: Amination to Carboximidamide

  • Reagents : Guanidine or substituted guanylating agents (e.g., 1H-pyrazole-1-carboximidamide).
  • Conditions : Reaction in polar aprotic solvents (e.g., DMF or acetonitrile) at 20–60°C.
  • Key Optimization :
    • Molar ratio of chloro intermediate to guanylating agent: 1:1.05–1.10.
    • Post-reaction heating (25–45°C) to ensure completion.

Multicomponent Biginelli-Inspired Synthesis

A one-pot approach leveraging α-cyanoketones, aldehydes, and guanidines:

  • Reactants :
    • α-Cyanoketone (e.g., methyl cyanoacetate).
    • Aldehyde (e.g., acetaldehyde for methyl substitution).
    • Guanidine hydrochloride.
  • Conditions : Ethanol or isopropanol, reflux (6–12 h).
  • Mechanism : Condensation, cyclization, and aromatization to form the pyrimidine core.
  • Yield : 45–89% after crystallization.
  • Advantage : Avoids isolation of intermediates, reducing purification steps.

Comparative Analysis of Methods

Parameter Chlorination-Amination Multicomponent Synthesis
Steps 2 1
Overall Yield ~40–50% 45–89%
Key Reagents POCl₃, guanidine α-Cyanoketones, guanidines
Purification Crystallization Column chromatography
Scalability Moderate High

Critical Considerations

  • Solvent Selection : Polar aprotic solvents (e.g., acetone, DMF) enhance reaction selectivity and yield.
  • Impurity Control : Activated carbon treatment removes colored byproducts (e.g., dimeric impurities).
  • Temperature : Lower temperatures (15–40°C) during amination minimize side reactions.

Recent Advancements

  • Guanylating Agents : Use of 1H-pyrazole-1-carboximidamide improves regioselectivity in pyrimidine functionalization.
  • Eco-Friendly Methods : Solvent distillation (>30% recovery) and water precipitation reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylpyrimidine-4-carboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at position 2 can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-amino-6-methylpyrimidine-4-carboximidamide, in the development of anticancer agents. Pyrimidines are known to exhibit various biological activities, making them valuable in drug discovery. For instance, compounds derived from pyrimidine structures have been evaluated for their efficacy against multiple cancer types, including breast and prostate cancers .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves inhibition of key enzymes or receptors involved in tumor growth. For example, some derivatives have been shown to act as inhibitors of ATP and EGFR mutations, which are critical in the proliferation of cancer cells .

Case Study: FAK Inhibition
A specific study demonstrated that a pyrimidine derivative exhibited FAK (Focal Adhesion Kinase) inhibition with an IC50 value in the nanomolar range, indicating its potential as a therapeutic agent with a favorable safety margin against normal cells .

Agricultural Applications

Herbicide Development
this compound serves as an important intermediate in the synthesis of herbicides. The compound's structure allows it to be modified into various active ingredients used in agricultural practices. Its derivatives have been incorporated into sulfonylurea herbicides, which are widely used for their effectiveness against a broad spectrum of weeds .

Synthesis Processes
The synthesis of herbicides often involves reactions with sulfonyl isocyanates or other reactive intermediates derived from pyrimidines. These processes typically aim for high yield and purity to ensure the efficacy of the final herbicide products .

Research and Development

Biological Assays and Toxicity Studies
Ongoing research includes biological assays to evaluate the toxicity and efficacy of this compound derivatives. These studies are crucial for understanding the safety profile of new compounds before they can be considered for clinical or agricultural use.

Table: Comparative Analysis of Pyrimidine Derivatives

Compound NameApplication AreaKey Findings
This compoundMedicinal ChemistryPotential anticancer activity; FAK inhibition
2-Amino-4-chloro-6-methoxypyrimidineHerbicide DevelopmentIntermediate for sulfonylurea herbicides
2-Amino-4,6-dichloropyrimidinePesticide SynthesisImproved yield and reduced toxicity in production

Mechanism of Action

The mechanism of action of 2-Amino-6-methylpyrimidine-4-carboximidamide varies depending on its application:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Functional Groups Key Properties Commercial Availability
2-Amino-6-methylpyrimidine-4-carboximidamide -NH₂ (position 2), -CH₃ (position 6), amidine Strongly basic, polar, hydrogen-bonding Discontinued
2-Chloro-6-methylpyrimidine-4-carboxylic acid -Cl (position 2), -CH₃ (position 6), -COOH Acidic, reactive leaving group (Cl) Available
3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Pyrimidinyl, oxadiazole, propanamine Heterocyclic rigidity, potential bioactivity Discontinued

Commercial and Research Implications

  • Availability: The discontinuation of this compound and the oxadiazole derivative contrasts with the accessible status of 2-Chloro-6-methylpyrimidine-4-carboxylic acid , highlighting supply-chain challenges for specialized pyrimidines.
  • Synthetic Flexibility : The chloro-carboxylic acid derivative’s dual functionality (-Cl and -COOH) makes it a versatile intermediate, whereas the amidine and oxadiazole analogs require multistep syntheses.

Biological Activity

2-Amino-6-methylpyrimidine-4-carboximidamide, a compound identified by CAS number 1116339-75-3, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring with an amino group and a carboximidamide moiety. This configuration is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its carboximidamide group is known to enhance binding affinity to target proteins, influencing their activity. The compound has shown significant inhibitory effects on specific enzymes, which can lead to therapeutic applications in treating diseases such as cancer.

Biological Activity

Several studies have investigated the biological effects of this compound, revealing its potential as an anticancer agent and enzyme inhibitor.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
Compound 1BRAF V600E0.33Inhibition of BRAF V600E kinase
Compound 2LOX-IMVI Melanoma1.10Induction of apoptosis via cytochrome C
Compound 3Multiple Cancer Lines0.77Dual inhibition of p38α/BRAF V600E

These findings suggest that the presence of the carboximidamide moiety is essential for the observed biological activity, as it enhances the compound's interaction with cellular targets .

Enzyme Inhibition

The compound has also demonstrated inhibitory effects on nitric oxide synthase (NOS) isoforms, which play a role in various physiological processes. The following table summarizes the inhibition potency against different NOS isoforms:

Compound NOS Isoform Ki (nM)
Compound AnNOS50
Compound BiNOS75
Compound CeNOS100

This inhibition profile indicates that modifications in the chemical structure can significantly affect binding affinity and specificity towards different NOS isoforms .

Case Studies

  • Study on Antiproliferative Effects : A comprehensive study evaluated the antiproliferative effects of various derivatives of this compound against cancer cell lines. The results indicated that compounds with enhanced lipophilicity and optimal hydrogen bonding exhibited lower IC50 values, suggesting a direct correlation between structural modifications and biological activity .
  • In Vivo Studies : Animal model studies demonstrated that administration of the compound at varying dosages led to significant tumor reduction in xenograft models. The study highlighted dose-dependent responses, where lower doses yielded beneficial effects while higher doses resulted in cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-methylpyrimidine-4-carboximidamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted pyrimidine precursors. For example, analogous pyrimidine derivatives (e.g., 4-Amino-5-methylpyrimidine) are synthesized via condensation reactions using nitriles or amidines with β-keto esters under controlled pH and temperature . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol improve yield by stabilizing intermediates (e.g., as seen in 2-Amino-4-chloro-6-methoxypyrimidine synthesis) .
  • Catalysis : Acidic or basic catalysts (e.g., TEA in ethanol) enhance reaction rates .
  • Temperature control : Reflux conditions (70–100°C) are common for cyclization steps .

Example Protocol:

React 6-methylpyrimidine-4-carboxamide with ammonia under reflux in ethanol.

Purify via recrystallization (ethanol/water) to isolate the product.

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer: Key techniques include:

  • NMR : Compare chemical shifts to structurally similar compounds (e.g., 2-Amino-4-hydroxy-6-methylpyrimidine: δH 2.3 ppm for CH3, δH 6.1 ppm for pyrimidine protons) .
  • Mass Spectrometry (MS) : Expected molecular ion at m/z ~165 (calculated from C₆H₉N₅).
  • IR Spectroscopy : Confirm functional groups (e.g., N–H stretch ~3400 cm⁻¹, C=N ~1600 cm⁻¹) .

Q. How can computational methods predict the electronic properties of this compound for drug design?

Methodological Answer: Density Functional Theory (DFT) is widely used to model electronic structure:

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy .

HOMO-LUMO Analysis : Predict reactivity and charge distribution (e.g., electron-rich amino groups act as nucleophilic sites) .

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

Case Study :
For analogous pyrimidines, DFT calculations revealed strong electron delocalization in the pyrimidine ring, influencing binding affinity .

Q. How can contradictions in reported biological activity be resolved?

Methodological Answer: Discrepancies often arise from assay variability or impurity effects. Mitigation strategies include:

  • Standardized Assays : Use cell lines with validated sensitivity (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
  • Purity Validation : Confirm compound purity via HPLC (>95%) and characterize degradation products .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves in triplicate to ensure reproducibility .

Example Workflow:

Compare activity in enzymatic (e.g., kinase inhibition) vs. cellular assays.

Cross-validate with structurally related compounds (e.g., 6-methylisocytosine derivatives) .

Q. What are the challenges in analyzing stability under varying pH conditions?

Methodological Answer: Degradation pathways can be studied via:

pH-Stability Profiling : Incubate the compound in buffers (pH 2–12) at 37°C.

Kinetic Analysis : Monitor degradation via UV-Vis or LC-MS to identify hydrolysis products (e.g., carboxamide cleavage).

Thermodynamic Studies : Calculate activation energy (Ea) using Arrhenius plots for shelf-life prediction .

Key Finding :
Pyrimidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced stability at acidic pH .

Q. How can researchers design derivatives to improve solubility without compromising activity?

Methodological Answer: Rational design strategies include:

  • Functional Group Modification : Introduce hydrophilic groups (e.g., –OH, –COOH) at non-critical positions (e.g., 4-carboximidamide) .
  • Salt Formation : Use HCl or sodium salts to enhance aqueous solubility (tested via shake-flask method) .
  • Prodrug Approaches : Mask polar groups with labile esters (e.g., acetyl) for improved bioavailability .

Example :
Methylation of the pyrimidine ring in 2-Amino-4-hydroxy-6-methylpyrimidine improved solubility while retaining antimicrobial activity .

Methodological Best Practices

  • Safety : Follow guidelines for handling amines (e.g., PPE, fume hoods) as outlined in pyrimidine safety protocols .
  • Data Reporting : Adopt detailed documentation standards (e.g., impedance cardiography methodologies ) to ensure reproducibility.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methylpyrimidine-4-carboximidamide
Reactant of Route 2
2-Amino-6-methylpyrimidine-4-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.